molecular formula C15H22N2O3 B2581008 Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate CAS No. 1638708-86-7

Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate

Cat. No.: B2581008
CAS No.: 1638708-86-7
M. Wt: 278.352
InChI Key: OYNDOMAWOGMRJC-UHFFFAOYSA-N
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Description

Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate is an organic compound with a complex structure that includes a carbamate group, a phenyl ring, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate typically involves the reaction of a phenylacetic acid derivative with a carbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylacetic acid, 3-methylbutylamine, and methyl chloroformate. The reaction is usually conducted in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring and carbamate group.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes. The phenyl ring and ester group may also contribute to the compound’s overall biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate
  • Propyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate
  • Butyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate

Uniqueness

Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl ester group, in particular, may influence its solubility and reactivity compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

methyl 2-(3-methylbutylcarbamoylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(2)9-10-16-15(19)17-13(14(18)20-3)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNDOMAWOGMRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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